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Introduction
(-)-trans-Pinocarveol, a bicyclic monoterpenoid alcohol, is a naturally occurring compound

found in various essential oils and plays a significant role in the fragrance and pharmaceutical

industries. Its unique stereochemistry and functional groups give rise to a distinct spectroscopic

fingerprint. This guide provides a comprehensive analysis of the nuclear magnetic resonance

(NMR), infrared (IR), and mass spectrometry (MS) data of (-)-trans-Pinocarveol, offering field-

proven insights into its structural elucidation. Understanding the spectroscopic properties of this

molecule is crucial for its identification, purity assessment, and the development of novel

derivatives in drug discovery and materials science.

Molecular Structure and Stereochemistry
(-)-trans-Pinocarveol, with the chemical formula C₁₀H₁₆O, possesses a rigid

bicyclo[3.1.1]heptane skeleton.[1] Its IUPAC name is (1S,3R,5S)-6,6-dimethyl-2-
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methylidenebicyclo[3.1.1]heptan-3-ol. The "trans" designation refers to the stereochemical

relationship between the hydroxyl group at C3 and the C6 bridge. This specific spatial

arrangement is a key determinant of its chemical and biological properties and is reflected in its

spectroscopic data.

Caption: 2D structure of (-)-trans-Pinocarveol with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. For (-)-trans-Pinocarveol, both ¹H and ¹³C NMR provide critical information for

structural confirmation.

¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum of (-)-trans-Pinocarveol, recorded in carbon tetrachloride (CCl₄),

reveals distinct signals for each unique proton environment. The choice of a non-polar solvent

like CCl₄ is crucial to minimize solvent-induced shifts and interactions, providing a clearer

representation of the molecule's intrinsic proton resonances.

Table 1: ¹H NMR Spectroscopic Data for (-)-trans-Pinocarveol in CCl₄[2]

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

0.63 s 3H CH₃ (C9)

1.26 s 3H CH₃ (C8)

1.6 - 2.5 m 6H Bicyclic ring protons

2.88 s 1H OH

4.33 ~d (J ≈ 7 Hz) 1H H-3

4.74 ~s 1H H-10a (vinylic)

4.96 ~s 1H H-10b (vinylic)

Expertise & Experience: Interpreting the ¹H NMR Spectrum
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The two sharp singlets at 0.63 and 1.26 ppm are characteristic of the two geminal methyl

groups (C8 and C9) attached to the C6 quaternary carbon. Their upfield chemical shifts are

expected for methyl groups on a saturated bicyclic system. The broad multiplet between 1.6

and 2.5 ppm encompasses the complex, overlapping signals of the six other bicyclic ring

protons. The complexity arises from the rigid, strained nature of the pinane skeleton, leading to

intricate spin-spin coupling patterns.

The signal for the hydroxyl proton appears as a singlet at 2.88 ppm. Its chemical shift can be

variable and is dependent on concentration and temperature due to hydrogen bonding. The

downfield shift of the proton at C3 to approximately 4.33 ppm is a direct consequence of the

deshielding effect of the adjacent electronegative oxygen atom. Its multiplicity as an

approximate doublet with a coupling constant of about 7 Hz suggests coupling to a neighboring

proton.

The two signals at 4.74 and 4.96 ppm are assigned to the exocyclic methylene protons (C10).

Their downfield position is characteristic of vinylic protons. The slight difference in their

chemical shifts indicates that they are diastereotopic, meaning they reside in different chemical

environments due to the chirality of the molecule.

¹³C NMR Spectroscopy: The Carbon Backbone
While detailed experimental ¹³C NMR data for (-)-trans-Pinocarveol is not readily available in

publicly accessible databases, the expected chemical shifts can be predicted based on the

known structure and comparison with similar bicyclic monoterpenoids.

Table 2: Predicted ¹³C NMR Chemical Shifts for (-)-trans-Pinocarveol
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Predicted Chemical Shift (δ, ppm) Carbon Assignment

~21 C9

~26 C8

~28 C7

~38 C4

~40 C6

~41 C1

~48 C5

~70 C3

~112 C10

~150 C2

Expertise & Experience: Rationale for Predicted ¹³C NMR Shifts

The upfield signals around 21-28 ppm are assigned to the methyl and methylene carbons of

the bicyclic frame. The quaternary carbon C6 is expected around 40 ppm. The carbon bearing

the hydroxyl group, C3, is significantly deshielded and predicted to be around 70 ppm. The sp²

hybridized carbons of the exocyclic double bond, C2 and C10, are expected to appear in the

downfield region, with the quaternary C2 being more deshielded (~150 ppm) than the

methylene C10 (~112 ppm).

Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a

molecule. The IR spectrum of (-)-trans-Pinocarveol clearly indicates the presence of the

hydroxyl and alkene functionalities.

Table 3: Key IR Absorption Bands for (-)-trans-Pinocarveol[2]
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Wavenumber (cm⁻¹) Intensity Assignment

3600 Medium O-H stretch (free)

3460 Broad, Medium
O-H stretch (hydrogen-

bonded)

~3070 Medium =C-H stretch (vinylic)

~2925 Strong C-H stretch (aliphatic)

1645 Medium C=C stretch (alkene)

~1050 Strong
C-O stretch (secondary

alcohol)

Expertise & Experience: Decoding the Vibrational Signature

The presence of a medium intensity peak at 3600 cm⁻¹ and a broad, medium intensity band at

3460 cm⁻¹ is a classic signature of an alcohol. The sharper peak corresponds to the stretching

vibration of a free, non-hydrogen-bonded hydroxyl group, while the broader band arises from

intermolecularly hydrogen-bonded OH groups. The C-H stretching of the vinylic protons

appears around 3070 cm⁻¹, just above the 3000 cm⁻¹ threshold, which is a clear indicator of

sp² C-H bonds. The strong absorption around 2925 cm⁻¹ is due to the C-H stretching of the

numerous sp³ hybridized carbons in the pinane ring system. The medium intensity peak at

1645 cm⁻¹ is characteristic of the C=C double bond stretching of the exocyclic methylene

group. Finally, the strong absorption around 1050 cm⁻¹ is attributed to the C-O stretching

vibration of the secondary alcohol.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its identification and structural elucidation. The electron ionization

(EI) mass spectrum of (-)-trans-Pinocarveol shows a characteristic fragmentation pattern for a

bicyclic monoterpenoid alcohol.

Table 4: Major Fragments in the Mass Spectrum of (-)-trans-Pinocarveol[3]
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m/z Relative Intensity (%) Plausible Fragment

152 Low [M]⁺ (Molecular Ion)

137 Moderate [M - CH₃]⁺

134 27 [M - H₂O]⁺

119 53 [M - H₂O - CH₃]⁺

92 100 [C₇H₈]⁺ (Base Peak)

91 80 [C₇H₇]⁺ (Tropylium ion)

83 78

70 92

55 90

Expertise & Experience: Unraveling the Fragmentation Pathway

The molecular ion peak [M]⁺ is observed at m/z 152, confirming the molecular weight of

C₁₀H₁₆O. A common fragmentation pathway for alcohols is the loss of a water molecule,

leading to the peak at m/z 134 ([M - H₂O]⁺). The loss of a methyl group from the molecular ion

results in the peak at m/z 137. The base peak, the most intense peak in the spectrum, is

observed at m/z 92. This prominent fragment is likely formed through a retro-Diels-Alder

reaction of the [M - H₂O]⁺ ion or other complex rearrangements common in bicyclic systems.

The presence of a significant peak at m/z 91 suggests the formation of the stable tropylium ion.

The overall fragmentation pattern is consistent with the bicyclic pinane skeleton containing a

hydroxyl group and an exocyclic double bond.

[C₁₀H₁₆O]⁺˙
m/z = 152

[C₁₀H₁₄]⁺˙
m/z = 134- H₂O

[C₉H₁₃O]⁺
m/z = 137

- •CH₃

[C₉H₁₁]⁺
m/z = 119- •CH₃

[C₇H₈]⁺˙
m/z = 92

(Base Peak)

Rearrangement
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Click to download full resolution via product page

Caption: Simplified MS fragmentation pathway of (-)-trans-Pinocarveol.

Experimental Protocols
The acquisition of high-quality spectroscopic data is paramount for accurate structural

elucidation. The following are generalized, yet field-proven, methodologies for the analysis of

(-)-trans-Pinocarveol.

NMR Spectroscopy Sample Preparation
Sample Purity: Ensure the (-)-trans-Pinocarveol sample is of high purity (>95%) to avoid

interference from impurities in the spectra.

Solvent Selection: Use a deuterated solvent that completely dissolves the sample. For ¹H

NMR, chloroform-d (CDCl₃) or carbon tetrachloride (CCl₄) are suitable. For ¹³C NMR, CDCl₃

is commonly used.

Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.5-0.7 mL

of the deuterated solvent in a clean, dry NMR tube.

Homogenization: Gently vortex or sonicate the sample to ensure complete dissolution and a

homogeneous solution.

Internal Standard: For precise chemical shift referencing, a small amount of

tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).

FTIR Spectroscopy Sample Preparation (Neat Liquid)
ATR-FTIR (Attenuated Total Reflectance): Place a single drop of the neat liquid (-)-trans-
Pinocarveol directly onto the ATR crystal. This is a rapid and simple method for obtaining a

high-quality spectrum.

Salt Plates (NaCl or KBr): Place a small drop of the neat liquid between two salt plates to

create a thin film. This traditional method is also effective but requires careful handling and

cleaning of the plates.
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GC-MS (Gas Chromatography-Mass Spectrometry)
Analysis

Sample Preparation: Prepare a dilute solution of (-)-trans-Pinocarveol (e.g., 1 mg/mL) in a

volatile organic solvent such as hexane or dichloromethane.

GC Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms)

suitable for the separation of terpenes.

Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet, typically

in split mode to avoid column overloading.

Temperature Program: A typical temperature program would start at a low temperature (e.g.,

50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure the elution of the

compound.

MS Detection: The mass spectrometer should be operated in electron ionization (EI) mode at

70 eV. The mass range should be scanned from approximately m/z 40 to 300.

Conclusion
The spectroscopic data presented in this guide provide a comprehensive and self-validating

system for the identification and structural confirmation of (-)-trans-Pinocarveol. The

characteristic signals in the ¹H NMR, the key functional group absorptions in the IR spectrum,

and the unique fragmentation pattern in the mass spectrum collectively form a robust analytical

profile for this important monoterpenoid. This in-depth understanding is essential for

researchers and professionals working with natural products and their derivatives, enabling

confident quality control, reaction monitoring, and the exploration of new applications.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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